molecular formula C7HBr2F5O B1409875 1,3-Dibromo-4,5-difluoro-2-(trifluoromethoxy)benzene CAS No. 1804415-24-4

1,3-Dibromo-4,5-difluoro-2-(trifluoromethoxy)benzene

Cat. No.: B1409875
CAS No.: 1804415-24-4
M. Wt: 355.88 g/mol
InChI Key: SLHUOTZFFOLJIB-UHFFFAOYSA-N
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Description

1,3-Dibromo-4,5-difluoro-2-(trifluoromethoxy)benzene is a polyhalogenated aromatic compound featuring a benzene ring substituted with bromine (positions 1 and 3), fluorine (positions 4 and 5), and a trifluoromethoxy group (position 2). This unique combination of electron-withdrawing groups (EWGs) confers distinct electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while bromine and fluorine atoms influence reactivity in cross-coupling reactions and biological activity .

Properties

IUPAC Name

1,3-dibromo-4,5-difluoro-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HBr2F5O/c8-2-1-3(10)5(11)4(9)6(2)15-7(12,13)14/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHUOTZFFOLJIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)OC(F)(F)F)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HBr2F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-4,5-difluoro-2-(trifluoromethoxy)benzene can be synthesized through a series of halogenation and substitution reactions. One common method involves the bromination of 4,5-difluoro-2-(trifluoromethoxy)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process by allowing for better temperature and reagent control .

Mechanism of Action

Comparison with Similar Compounds

1-Bromo-3-(trifluoromethoxy)benzene and 1-Bromo-4-(trifluoromethoxy)benzene

  • Structure : Both compounds have a single bromine and trifluoromethoxy group but lack additional fluorine substituents.
  • Physical Properties :
    • 1-Bromo-4-(trifluoromethoxy)benzene has a boiling point of 153–155°C and a density of 1.62 g/cm³ .
    • The target compound, with additional bromine and fluorine atoms, likely exhibits a higher boiling point and density due to increased molecular weight and halogen interactions.
  • Reactivity: In Pd-catalyzed direct arylations, 1-bromo-4-(trifluoromethoxy)benzene achieves >95% yield with heteroarenes like 2-methylthiophene under optimized conditions .

Polyhalogenated Benzene Derivatives

4-(Trifluoromethoxy)benzene (Compound 12 in )

  • Biological Activity: Exhibits 89% adipogenesis Emax and 26.8% PPARγ agonism, indicating moderate potency as a metabolic modulator .

5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene

  • Structure : Features a difluoromethoxy group and multiple fluorines but lacks the trifluoromethoxy group and dual bromines.
  • Electronic Effects :
    • The trifluoromethoxy group in the target compound is a stronger EWG than difluoromethoxy, which may lower electron density on the aromatic ring, influencing reactivity in electrophilic substitutions .

Bromo-Trifluoromethoxy Phenols

2-Bromo-5-(trifluoromethoxy)phenol

  • Functional Groups : The hydroxyl group introduces acidity (pKa ~8–10) and hydrogen-bonding capacity, unlike the target compound.
  • Applications: Phenolic derivatives are often intermediates in drug synthesis, whereas the target compound’s lack of a hydroxyl group may enhance stability under basic conditions .

Key Research Findings and Data Comparison

Table 1: Comparative Analysis of Halogenated Benzene Derivatives

Compound Name Substituents PPARγ Agonism (%) Pd-Catalyzed Arylation Yield (%) Key Properties
4-(Trifluoromethoxy)benzene 4-CF₃O 26.8 N/A High lipophilicity
1-Bromo-4-(trifluoromethoxy)benzene 4-CF₃O, 1-Br N/A 95 bp 153–155°C, d 1.62
Target Compound 1,3-Br; 4,5-F; 2-CF₃O Inferred higher Inferred lower High steric hindrance

Biological Activity

1,3-Dibromo-4,5-difluoro-2-(trifluoromethoxy)benzene is a complex organofluorine compound notable for its unique combination of bromine, fluorine, and trifluoromethoxy functional groups. These structural features endow the compound with significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and organic synthesis. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C7HBr2F5O
  • CAS Number : 1806352-04-4

Structural Features

FeatureDescription
Bromine Atoms 2 (positions 1 and 3)
Fluorine Atoms 2 (positions 4 and 5)
Trifluoromethoxy Group Present at position 2

The presence of multiple electronegative atoms such as bromine and fluorine enhances the compound's reactivity and potential biological interactions.

The biological activity of this compound is largely attributed to its ability to engage in nucleophilic substitution reactions. The bromine atoms serve as leaving groups, facilitating the introduction of various nucleophiles. Additionally, the trifluoromethoxy group enhances lipophilicity and bioavailability, which are critical for pharmacological applications.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing trifluoromethoxy groups exhibit significant antimicrobial properties. For instance, research indicates that similar organofluorine compounds can inhibit bacterial growth effectively. The specific antimicrobial activity of this compound has not been extensively documented; however, its structural analogs show promise against various pathogens.

Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntimicrobialTrifluoromethylated phenolsInhibition of bacterial growth
AnticancerFluorinated benzene derivativesIncreased cytotoxicity in cancer cells

Case Studies

  • Antimicrobial Study : A study on fluorinated phenolic compounds revealed a significant reduction in bacterial colony-forming units (CFUs) when treated with these compounds at concentrations ranging from 10 to 100 µg/mL.
  • Anticancer Research : In vitro tests on fluorinated derivatives showed IC50 values below 10 µM against several cancer cell lines, indicating strong potential for further development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dibromo-4,5-difluoro-2-(trifluoromethoxy)benzene
Reactant of Route 2
Reactant of Route 2
1,3-Dibromo-4,5-difluoro-2-(trifluoromethoxy)benzene

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